molecular formula C19H23ClN4O3 B11037318 N-[2-(4-chlorophenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline

N-[2-(4-chlorophenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline

Cat. No.: B11037318
M. Wt: 390.9 g/mol
InChI Key: SIGMJKNMNFXWED-UHFFFAOYSA-N
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Description

N-arylpiperazine , is a chemical compound with the following structure:

Structure: C17H20ClN5O3\text{Structure: } \text{C}_{17}\text{H}_{20}\text{ClN}_5\text{O}_3 Structure: C17​H20​ClN5​O3​

It belongs to the class of aromatic amines and piperazines . Aromatic amines contain an amino group (NH₂) attached to an aromatic ring, while piperazines are heterocyclic compounds with a six-membered ring containing two nitrogen atoms. This compound is characterized by its chlorophenyl and nitroaniline moieties .

Preparation Methods

The synthetic routes for N-arylpiperazine involve the reaction of 4-chlorophenol with 3-methylpiperazine followed by nitration of the resulting intermediate. The industrial production methods typically utilize efficient and scalable processes to achieve high yields.

Chemical Reactions Analysis

N-arylpiperazine can undergo various chemical reactions:

    Reduction: Reduction of the nitro group (NO₂) to an amino group (NH₂) using reducing agents.

    Substitution: Substitution reactions at the chlorophenyl group, leading to derivatives with different substituents.

    Oxidation: Oxidation of the piperazine ring, yielding various oxidation states.

Common reagents include reducing agents like hydrogen , palladium , and catalytic systems . Major products depend on the specific reaction conditions and substituents introduced.

Scientific Research Applications

N-arylpiperazine finds applications in:

    Medicinal Chemistry: It serves as a scaffold for designing potential drugs due to its diverse reactivity and pharmacophoric features.

    Neuropharmacology: Some derivatives act as or .

    Anticancer Research: Researchers explore its potential as an anticancer agent.

Mechanism of Action

The exact mechanism of N-arylpiperazine’s effects varies based on its specific derivatives. It may interact with receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

N-arylpiperazine shares similarities with other piperazine-based compounds, but its unique combination of functional groups sets it apart. Similar compounds include:

    Other Arylpiperazines: Such as 4-chlorophenyl-[4-(8-nitro-5-quinolinyl)-1-piperazinyl]methanone.

    Nitroanilines: Like 5-(3-methylpiperazin-1-yl)-2-nitroaniline.

Properties

Molecular Formula

C19H23ClN4O3

Molecular Weight

390.9 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline

InChI

InChI=1S/C19H23ClN4O3/c1-14-13-23(10-8-21-14)16-4-7-19(24(25)26)18(12-16)22-9-11-27-17-5-2-15(20)3-6-17/h2-7,12,14,21-22H,8-11,13H2,1H3

InChI Key

SIGMJKNMNFXWED-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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